

6-Chloro-5-methylpyridin-3-amine molecular weight and formula

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Compound of Interest

Compound Name: 6-Chloro-5-methylpyridin-3-amine

Cat. No.: B1590292

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An In-depth Technical Guide to **6-Chloro-5-methylpyridin-3-amine**: A Core Building Block for Modern Drug Discovery

Executive Summary: **6-Chloro-5-methylpyridin-3-amine** is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and structural properties, stemming from the specific arrangement of the chloro, methyl, and amine groups on the pyridine ring, make it a versatile and highly reactive intermediate. This guide provides a comprehensive overview of its core properties, chemical reactivity, synthetic utility, and applications, with a focus on its role in modern drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to serve as a valuable resource for researchers, chemists, and drug development professionals.

Core Molecular Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and final product characterization.

Chemical Identity and Structure

6-Chloro-5-methylpyridin-3-amine is a heterocyclic amine. The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, is functionalized with three substituents. The

strategic placement of the electron-withdrawing chlorine atom at the 6-position (ortho to the ring nitrogen) and the electron-donating amine and methyl groups at the 3- and 5-positions, respectively, creates a unique electronic environment that dictates its reactivity.

- Molecular Formula: C₆H₇ClN₂[\[1\]](#)
- Molecular Weight: 142.59 g/mol [\[2\]](#)[\[3\]](#)
- CAS Number: 38186-82-2[\[1\]](#)
- IUPAC Name: **6-chloro-5-methylpyridin-3-amine**
- SMILES: Nc1cc(C)c(Cl)nc1

Physicochemical Properties

The physical properties of **6-Chloro-5-methylpyridin-3-amine** are characteristic of a crystalline organic solid. These properties are essential for handling, storage, and experimental design.

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder	[4]
Molecular Formula	C ₆ H ₇ ClN ₂	[1][2][3]
Molecular Weight	142.586 g/mol	[1]
Melting Point	90.0 to 94.0 °C	[2]
Boiling Point	304.7 ± 37.0 °C (Predicted)	[2]
Density	1.260 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Limited solubility in water; Soluble in organic solvents such as ethanol and dichloromethane.	[4]
Stability	Stable under normal laboratory conditions; may react with strong oxidizing agents.	[4]

Chemical Reactivity and Synthetic Strategy

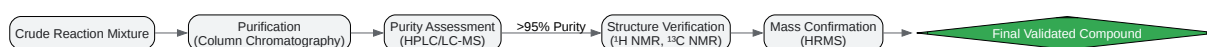
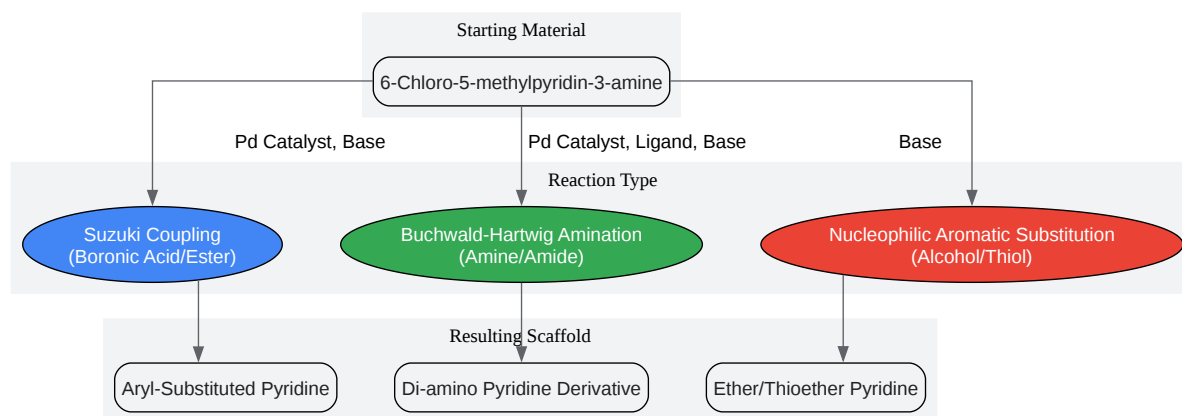
The value of **6-Chloro-5-methylpyridin-3-amine** in synthesis is not merely its structure, but its predictable and versatile reactivity. The chlorine atom at the 6-position is particularly susceptible to displacement, making it an excellent electrophilic site for coupling reactions.

The Activating Role of the Ring Nitrogen

In the pyridine ring, the nitrogen atom is electron-withdrawing, creating electron-deficient (electrophilic) carbon centers at the ortho (2- and 6-) and para (4-) positions. This intrinsic property is the primary driver of this molecule's utility. The chlorine atom at the 6-position is therefore highly activated towards nucleophilic aromatic substitution (S_NAr). This is a significant advantage for synthetic chemists, as it allows for milder reaction conditions and often leads to higher yields compared to isomers where the chlorine is at a meta-position (e.g., the 5-position).[5]

Key Synthetic Transformations

This intermediate is primarily employed in reactions that functionalize the C-Cl bond, using the amine group as a handle for further modifications or as a key pharmacophoric feature.



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